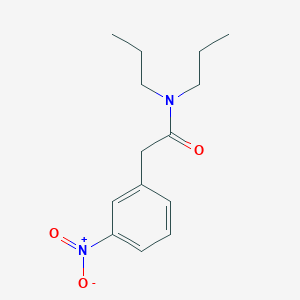

2-(3-Nitrophenyl)-N,N-dipropylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Nitrophenyl)-N,N-dipropylacetamide is an organic compound that belongs to the class of aromatic amides It features a nitrophenyl group attached to an acetamide moiety, with two propyl groups bonded to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-N,N-dipropylacetamide typically involves the reaction of 3-nitrobenzoyl chloride with N,N-dipropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-N,N-dipropylacetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

Reduction: 2-(3-Aminophenyl)-N,N-dipropylacetamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Hydrolysis: 3-Nitrobenzoic acid and N,N-dipropylamine.

Scientific Research Applications

Pharmacological Properties

The compound exhibits significant affinity for the translocator protein (TSPO), which is involved in neuroinflammation and tumor progression. The binding affinity of 2-(3-Nitrophenyl)-N,N-dipropylacetamide has been characterized in various studies, demonstrating its potential as a PET imaging agent for diagnosing neurodegenerative diseases and cancers.

Binding Affinity Data

| Compound Name | Binding Affinity (Ki) | Selectivity |

|---|---|---|

| This compound | 0.27 ± 0.09 nM | High for TSPO |

| PK 11195 | 1.38 ± 0.42 nM | Moderate |

| PBR28 | 6.1 ± 6.4 nM | Low |

This table illustrates that this compound has a significantly higher binding affinity for TSPO compared to other known ligands, making it a promising candidate for further development in imaging applications .

Applications in Neuroimaging

The compound has been synthesized and evaluated as a PET imaging agent for detecting neuroinflammation. In preclinical studies involving rat models, it demonstrated effective visualization of inflammatory lesions, comparable to established radioligands like [11C]PBR28.

Case Study: Neuroinflammation Imaging

In a study using a lipopolysaccharide (LPS)-induced neuroinflammation model, the compound provided clear images of the inflamed regions in the brain:

- Method : MicroPET scans were conducted post-injection of the radiolabeled compound.

- Results : The compound showed significant uptake in the ipsilateral striatum, indicating its effectiveness in targeting areas of inflammation .

Potential in Cancer Diagnosis

Beyond neuroinflammation, this compound has shown promise in cancer imaging, particularly in glioblastoma models.

Case Study: Tumor Imaging

- Model : U87-MG glioblastoma xenografts were used to assess tumor uptake.

- Findings : The compound exhibited moderate tumor accumulation (1.96 ± 0.11%ID/g at 1 hour post-injection), suggesting its potential utility in oncological PET imaging .

Mechanistic Insights

- The compound acts as an antagonist to NAADP-induced calcium release, which is crucial in T cell activation and autoimmune responses.

- In experimental models of multiple sclerosis, treatment with the compound resulted in reduced clinical symptoms and lower autoimmune cell infiltration into the central nervous system .

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-N,N-dipropylacetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, while the amide moiety can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

2-(4-Nitrophenyl)-N,N-dipropylacetamide: Similar structure but with the nitro group in the para position.

2-(3-Nitrophenyl)-N,N-diethylacetamide: Similar structure but with ethyl groups instead of propyl groups.

2-(3-Nitrophenyl)-N,N-dipropylpropionamide: Similar structure but with a propionamide moiety instead of an acetamide moiety.

Uniqueness

2-(3-Nitrophenyl)-N,N-dipropylacetamide is unique due to its specific substitution pattern and the presence of propyl groups, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. The position of the nitro group and the length of the alkyl chains can significantly impact the compound’s interactions with other molecules and its overall behavior in various applications.

Biological Activity

2-(3-Nitrophenyl)-N,N-dipropylacetamide (CAS No. 97351-97-8) is an organic compound characterized by its unique structure, which includes a nitrophenyl group and two propyl groups attached to an acetamide moiety. This compound has garnered attention in various fields of research, particularly for its potential biological activities.

Chemical Structure

The chemical formula for this compound is C14H20N2O3. The presence of the nitro group (-NO2) on the phenyl ring significantly influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The nitrophenyl group can participate in electrophilic reactions, which may lead to the modulation of enzyme activity or receptor function. This compound has been studied for its potential roles in:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, impacting metabolic pathways.

- Cell Signaling Modulation : By affecting receptor interactions, it could alter signaling cascades within cells.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with nitro groups can enhance antibacterial activity against various pathogens, suggesting a potential application in developing new antimicrobial agents .

Anti-inflammatory Effects

In vivo studies have demonstrated that related compounds can reduce inflammation markers in animal models. For example, treatment with similar nitrophenyl derivatives has been associated with decreased levels of pro-inflammatory cytokines, indicating a possible therapeutic role in inflammatory diseases .

Case Studies

-

Inhibition of NAADP-Induced Calcium Release :

A study investigated small-molecule inhibitors based on the nicotinic acid motif, revealing that compounds with structural similarities to this compound effectively inhibited NAADP-induced calcium release in T lymphocytes. This inhibition was linked to reduced clinical symptoms in models of autoimmune diseases such as multiple sclerosis . -

Antimicrobial Resistance :

Another case study focused on the development of compounds targeting drug-resistant infections. The nitrophenyl derivatives were evaluated for their efficacy against resistant strains, showing promise in overcoming resistance mechanisms .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies. Toxicological assessments are necessary to evaluate its safety profile, particularly regarding cytotoxicity and organ-specific effects.

Summary of Biological Activities

Comparative Analysis of Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Nitro group enhances reactivity | Antimicrobial, anti-inflammatory |

| Similar Nitro Derivative | Varies by substituents | Potential enzyme inhibitors |

| Nicotinic Acid-Based Compounds | Structural analogs | Modulate calcium signaling |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Nitrophenyl)-N,N-dipropylacetamide, and how can reaction yields be optimized?

The synthesis of structurally related acetamides often involves multi-step reactions. For example, substituted N-phenylacetamides can be synthesized via nucleophilic substitution or condensation reactions. A common approach is reacting 3-nitrophenylamine with propionyl chloride derivatives under basic conditions (e.g., using triethylamine as a catalyst) . Optimization strategies include:

- Temperature control : Maintaining temperatures between 0–5°C during acetylation to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the pure compound .

- Yield improvement : Using excess acylating agents (1.2–1.5 equivalents) and anhydrous solvents to prevent hydrolysis .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

- NMR spectroscopy : 1H and 13C NMR to verify the nitro group position (δ ~8.0–8.5 ppm for aromatic protons) and propyl chain integration .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (expected m/z: 279.14 for C14H19N2O3) .

- HPLC : Purity assessment using a C18 column with UV detection at 254 nm .

- X-ray crystallography : For advanced confirmation of molecular geometry (e.g., bond angles, nitro group orientation) if single crystals are obtained .

Q. What are the recommended storage conditions and safety protocols for handling this compound?

- Storage : Protect from light and moisture at 2–8°C in amber glass vials. Desiccants like silica gel should be used to prevent hydrolysis .

- Safety : Use PPE (gloves, lab coat) due to potential irritancy. Avoid inhalation; work in a fume hood. In case of exposure, rinse with water and consult a physician .

Advanced Research Questions

Q. How does the nitro group's position (meta vs. para) on the phenyl ring influence the compound's bioactivity?

Comparative studies on nitro-substituted acetamides suggest:

- Electron-withdrawing effects : The meta-nitro group reduces electron density on the phenyl ring, potentially enhancing receptor-binding affinity in TSPO (translocator protein) ligands .

- Steric considerations : Para-substitution may hinder interactions with hydrophobic binding pockets, as observed in TSPO-targeting analogs like CB256 .

- Experimental validation : Synthesize both isomers and compare their binding affinities via radioligand assays (e.g., using 18F-labeled analogs in PET imaging) .

Q. What in vitro models are suitable for evaluating this compound's potential as a TSPO-targeting agent?

- Cell lines : Use TSPO-overexpressing human glioma (U87-MG) or microglial (BV-2) cells .

- Binding assays : Competitive displacement of 3H-PK11195 or 99mTc-CB256 to measure IC50 values .

- Functional assays : Assess mitochondrial membrane potential changes (JC-1 dye) or ROS production to evaluate therapeutic potential .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Common discrepancies arise from:

- Purity variability : Ensure compound purity >98% via HPLC and MS .

- Assay conditions : Standardize protocols (e.g., incubation time, cell density) between labs.

- Structural analogs : Compare data with closely related compounds (e.g., Alpidem, a TSPO ligand with dipropylacetamide groups) to identify structure-activity trends .

Q. What strategies improve the compound's bioavailability for in vivo neuroinflammation studies?

- Lipid formulation : Encapsulate in liposomes to enhance blood-brain barrier penetration .

- Prodrug design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to increase solubility .

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models using LC-MS/MS .

Q. Methodological Challenges & Solutions

Q. How can crystallographic data address ambiguities in molecular conformation?

- Data collection : Use synchrotron radiation or low-temperature (100 K) X-ray diffraction to improve resolution .

- Refinement : Software like SHELXL for modeling disorder in propyl chains or nitro group orientation .

Q. What computational tools predict the compound's interaction with biological targets?

Properties

IUPAC Name |

2-(3-nitrophenyl)-N,N-dipropylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-3-8-15(9-4-2)14(17)11-12-6-5-7-13(10-12)16(18)19/h5-7,10H,3-4,8-9,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKCZRBXTPHZCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)CC1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.